2-CYANO-2-[(2E)-5-ETHYL-3-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE
Description
2-CYANO-2-[(2E)-5-ETHYL-3-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a thiazolidine ring, a cyano group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
(2E)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c1-2-11-13(20)18(9-5-3-8(15)4-6-9)14(21-11)10(7-16)12(17)19/h3-6,11H,2H2,1H3,(H2,17,19)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGUYBLNBKYBDN-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=C(C#N)C(=O)N)S1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)N(/C(=C(/C#N)\C(=O)N)/S1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-2-[(2E)-5-ETHYL-3-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-2-[(2E)-5-ETHYL-3-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The cyano and fluorophenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-CYANO-2-[(2E)-5-ETHYL-3-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-CYANO-2-[(2E)-5-ETHYL-3-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-CYANO-N-(4-FLUOROPHENYL)ACETAMIDE
- 2-CYANO-N-(2-HYDROXYETHYL)ACETAMIDE
- 2-CYANO-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE
Uniqueness
2-CYANO-2-[(2E)-5-ETHYL-3-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is unique due to its specific structural features, such as the thiazolidine ring and the combination of cyano and fluorophenyl groups. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Biological Activity
2-Cyano-2-[(2E)-5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from various research studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of thiazolidinone derivatives with appropriate acetamides. The structure is characterized by a thiazolidinone ring, which is known for its diverse biological activities.
Crystal Structure Analysis
A detailed crystal structure analysis has been conducted, revealing essential parameters such as:
- Molecular Formula : C19H19FN2O3S
- Crystal System : Monoclinic
- Space Group : P21/c
Table 1 summarizes the crystallographic data:
| Parameter | Value |
|---|---|
| a (Å) | 8.8312(5) |
| b (Å) | 12.9378(9) |
| c (Å) | 13.1531(8) |
| β (°) | 93.022(5) |
| Volume (ų) | 1500.73(16) |
| Z | 4 |
This structural information is crucial for understanding the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of 2-cyano compounds exhibit notable antimicrobial properties. A study evaluating various synthesized thiazolidinone derivatives showed significant activity against several bacterial strains including:
- Escherichia coli
- Klebsiella pneumoniae
- Acinetobacter baumannii
- Pseudomonas aeruginosa
- Staphylococcus aureus
Additionally, antifungal activity was assessed against:
- Candida albicans
- Cryptococcus neoformans
Table 2 presents the antimicrobial activity results:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5a | E. coli | 15 |
| 5b | K. pneumoniae | 17 |
| 9a | P. aeruginosa | 20 |
These results indicate that certain derivatives possess strong inhibitory effects on pathogenic microorganisms.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Thiazolidinone derivatives have shown cytotoxic effects on various cancer cell lines, including glioblastoma and melanoma cells. The structure–activity relationship (SAR) studies suggest that modifications on the thiazolidinone core can enhance anticancer efficacy.
In one study, compounds were tested for their IC50 values against human cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9 | U251 (glioblastoma) | 1.61 ± 0.92 |
| 10 | WM793 (melanoma) | 1.98 ± 1.22 |
The presence of electron-donating groups and specific substitutions on the phenyl ring were correlated with increased cytotoxicity.
Case Studies
Several case studies have documented the synthesis and biological evaluation of thiazolidinone derivatives related to this compound:
- Study on Antimicrobial Activity : A combinatorial library was synthesized from thiazolidinones showing promising antimicrobial properties against multiple bacterial and fungal strains.
- Evaluation of Anticancer Properties : Research focusing on structure modifications led to enhanced activity against specific cancer cell lines, emphasizing the importance of functional group positioning.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
